Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo-
Overview
Description
Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- is a complex heterocyclic compound. This compound is part of the isothiazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the isothiazolo[4,5-d]pyrimidine core, along with the piperazine and fluorophenyl groups, contributes to its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives typically involves the construction of the isothiazolo[4,5-d]pyrimidine core followed by functionalization at various positions. One common method involves the cyclization of appropriate precursors under specific conditions to form the isothiazolo[4,5-d]pyrimidine ring system. For example, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired isothiazolo[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives have been explored for various scientific research applications, including:
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules and as building blocks for the development of new chemical entities.
Industry: The unique chemical properties of these compounds make them suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, some derivatives have been shown to inhibit cyclin G-associated kinase (GAK), which plays a crucial role in clathrin-mediated endocytosis .
Comparison with Similar Compounds
Isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds also possess a bicyclic ring system and are known for their pharmacological activities, such as antitumor and anti-inflammatory properties.
Thieno[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their potential as folate receptor inhibitors.
The uniqueness of isothiazolo[4,5-d]pyrimidine-3-carboxamide derivatives lies in their specific substitution patterns and the presence of the piperazine and fluorophenyl groups, which contribute to their distinct chemical and biological properties.
Properties
IUPAC Name |
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3S/c19-11-3-1-2-4-12(11)23-5-7-24(8-6-23)13(26)9-25-10-21-14-15(17(20)27)22-29-16(14)18(25)28/h1-4,10H,5-9H2,(H2,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHRSIMNWHXBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106841 | |
Record name | Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251687-37-2 | |
Record name | Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251687-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazolo[4,5-d]pyrimidine-3-carboxamide, 6-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-6,7-dihydro-7-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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